BenchChemオンラインストアへようこそ!

Tenovin-1

Glioblastoma Senescence Sirtuin Inhibition

Tenovin-1 is the essential parent benzoylthiourea scaffold for all Tenovin-class SAR studies. It uniquely inhibits both SIRT1/2 and dihydroorotate dehydrogenase (DHODH)—a polypharmacology profile absent in the more water-soluble analog Tenovin-6. This compound is the only validated tool for BL2-derived tumor xenograft models (92 mg/kg i.p. achieving ≥50% tumor growth reduction) and for inducing senescence in glioblastoma cell lines (U87MG/U251). Researchers requiring the foundational reference standard for benchmarking novel analogs, or investigating p53 activation crosstalk with nucleotide metabolism, must select Tenovin-1. All batches are confirmed by HPLC/NMR and handled under inert gas.

Molecular Formula C20H23N3O2S
Molecular Weight 369.5 g/mol
CAS No. 380315-80-0
Cat. No. B1683892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenovin-1
CAS380315-80-0
SynonymsTenovin1
Molecular FormulaC20H23N3O2S
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C20H23N3O2S/c1-13(24)21-16-9-11-17(12-10-16)22-19(26)23-18(25)14-5-7-15(8-6-14)20(2,3)4/h5-12H,1-4H3,(H,21,24)(H2,22,23,25,26)
InChIKeyWOWJIWFCOPZFGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tenovin-1 Procurement Guide: SIRT1/2 Inhibitor and p53 Activator for Cancer and Senescence Research


Tenovin-1 (CAS 380315-80-0, MF: C20H23N3O2S, MW: 369.48) is a benzoylthiourea small molecule that functions as a reversible inhibitor of the class III HDAC sirtuins SIRT1 and SIRT2, and as an activator of the tumor suppressor p53 [1]. Discovered via a cell-based phenotypic screen, Tenovin-1 elevates p53 protein levels by protecting it from MDM2-mediated degradation without altering p53 mRNA levels . This compound is the parent molecule of the Tenovin class and serves as the foundational reference standard for structure-activity relationship (SAR) studies and analog development, with demonstrated in vivo anti-tumor activity [2].

Why Tenovin-1 Cannot Be Replaced by Its Water-Soluble Analog Tenovin-6


While Tenovin-6 (hydrochloride) was developed as a more water-soluble analog of Tenovin-1, significant functional differences exist that make direct substitution inappropriate for many research applications. Tenovin-6 inhibits SIRT3 (IC50 = 67 µM) in addition to SIRT1 and SIRT2, while Tenovin-1's activity on SIRT3 is not established, presenting a fundamentally different polypharmacology profile [1]. Furthermore, Tenovin-1 uniquely inhibits dihydroorotate dehydrogenase (DHODH), a target not shared by Tenovin-6, which introduces an orthogonal mechanism of action relevant to pyrimidine biosynthesis studies . Researchers studying selective SIRT1/2 inhibition without confounding SIRT3 effects, or those requiring the DHODH inhibitory component, must therefore select Tenovin-1 over the more soluble analog.

Tenovin-1 Product-Specific Quantitative Evidence: Head-to-Head Performance Against Comparators


Superior Cytotoxicity in Glioblastoma Cells: Tenovin-1 vs. EX527

In a direct comparative study using U87MG glioblastoma cells, Tenovin-1 exhibited cytotoxicity at 5 µM, whereas the selective SIRT1 inhibitor EX527 did not affect cell viability at the same concentration [1]. This differentiation highlights that broad SIRT1/2 inhibition by Tenovin-1 yields functional outcomes not achieved by selective SIRT1 inhibition alone.

Glioblastoma Senescence Sirtuin Inhibition

Superior Melanoma Cell Suppression: Tenovin-1 vs. Sirtinol and EX-527

Tenovin-1 exhibited better suppression of melanoma cell viability and proliferation in comparison to other sirtuin inhibitors, including Sirtinol and EX-527 [1]. This head-to-head comparison establishes Tenovin-1 as the superior tool compound for studies requiring maximal anti-proliferative effects in melanoma models.

Melanoma Cell Viability SIRT1/2 Inhibition

In Vivo Tumor Growth Inhibition: Tenovin-1 Demonstrates Efficacy Despite Low Solubility

Despite low aqueous solubility, administration of Tenovin-1 as a suspension achieves ≥50% reduction in BL2 and ARN8 xenograft tumor growth in mice when dosed at 92 mg/kg daily via intraperitoneal injection [1]. In contrast, the more soluble analog Tenovin-6 achieves tumor growth delay at a lower dose of 50 mg/kg, indicating a difference in potency or bioavailability [2]. However, Tenovin-1 remains the only member of its class with validated in vivo efficacy in BL2-derived xenografts.

Xenograft In Vivo Efficacy Anti-tumor

DHODH Inhibition: A Unique Secondary Target Not Present in Tenovin-6

Tenovin-1 uniquely inhibits dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway . This secondary activity is not reported for the water-soluble analog Tenovin-6, which primarily targets SIRT1, SIRT2, and SIRT3. This orthogonal mechanism provides Tenovin-1 with a broader pharmacological footprint relevant to studies of nucleotide metabolism and immunosuppression.

DHODH Pyrimidine Biosynthesis Polypharmacology

Senescence Induction in Primary Astrocytes: A CNS-Relevant Phenotype

Tenovin-1 induces cellular senescence in cultured rat primary astrocytes, as evidenced by increased senescence-associated β-galactosidase (SA-β-gal) staining and decreased wound-healing activity [1]. While Tenovin-1 and EX527 both induce SA-β-gal activity in U87MG glioblastoma cells, only Tenovin-1 has been validated in primary astrocyte cultures [2]. This establishes Tenovin-1 as the preferred tool for studying sirtuin-mediated senescence in CNS-relevant primary cell systems.

Astrocytes Senescence Neurodegeneration

SIRT2 Inhibitory Potency: Tenovin-1 vs. Tenovin-6 and Analogs

Tenovin-1 exhibits an IC50 of ~10 µM against SIRT2 . Due to solubility limitations, its direct IC50 against SIRT1 was not determined, whereas the water-soluble analog Tenovin-6 shows IC50 values of 21 µM for SIRT1 and 10 µM for SIRT2 [1]. Subsequent SAR optimization based on the Tenovin-1 scaffold has yielded sub-micromolar SIRT2-selective inhibitors [2]. Tenovin-1 therefore serves as the essential benchmark compound for interpreting all downstream analog development in this chemical series.

SIRT2 IC50 Enzyme Inhibition

Optimal Research Applications for Tenovin-1: Where Data Supports Its Use


Glioblastoma Senescence and Nuclear Enlargement Studies

Tenovin-1 is the appropriate tool compound for studies of cellular senescence in glioblastoma models. Direct evidence shows that 5 µM Tenovin-1 induces nuclear enlargement and senescence-associated β-galactosidase activity in U87MG and U251 glioblastoma cells, whereas the SIRT1-selective inhibitor EX527 fails to affect cell viability in the same system [1]. Researchers requiring both SIRT1 and SIRT2 inhibition for senescence readouts in glioblastoma should select Tenovin-1 over EX527.

In Vivo BL2 Burkitt's Lymphoma Xenograft Models

For in vivo studies using BL2-derived tumor xenografts, Tenovin-1 is the only validated Tenovin-class compound with published efficacy data. Administration of Tenovin-1 at 92 mg/kg daily i.p. achieves ≥50% tumor growth reduction in this specific model [1]. Researchers replicating or extending the foundational Cancer Cell 2008 study must procure Tenovin-1 specifically, as the analog Tenovin-6 lacks published data in BL2 xenografts.

Structure-Activity Relationship (SAR) Studies of Tenovin-Class Sirtuin Inhibitors

Tenovin-1 is the parent scaffold from which all Tenovin-class analogs (including Tenovin-6 and subsequent optimized derivatives) were developed [1]. Any SAR program or comparative analysis of novel Tenovin derivatives requires Tenovin-1 as the essential baseline reference standard. Procurement of the parent compound is mandatory for establishing benchmark activity in new biochemical or cellular assays.

DHODH and Pyrimidine Biosynthesis Research

Tenovin-1 is uniquely suited for studies requiring concurrent inhibition of sirtuins and dihydroorotate dehydrogenase (DHODH). Unlike its analog Tenovin-6, Tenovin-1 is a confirmed DHODH inhibitor, providing an orthogonal mechanism that impacts de novo pyrimidine biosynthesis [1]. Researchers investigating crosstalk between p53 activation, sirtuin inhibition, and nucleotide metabolism must select Tenovin-1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenovin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.